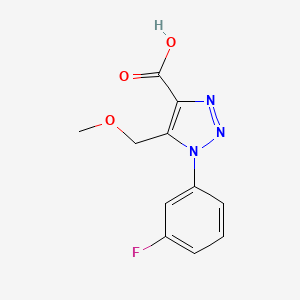

1-(3-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

1-(3-Fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based heterocyclic compound characterized by:

- A 3-fluorophenyl group at position 1, contributing electron-withdrawing effects and influencing molecular interactions.

- A methoxymethyl (CH2OCH3) substituent at position 5, enhancing polarity and solubility compared to alkyl groups.

- A carboxylic acid group at position 4, enabling further functionalization into esters, amides, or salts for pharmacological optimization.

Properties

IUPAC Name |

1-(3-fluorophenyl)-5-(methoxymethyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O3/c1-18-6-9-10(11(16)17)13-14-15(9)8-4-2-3-7(12)5-8/h2-5H,6H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOOKURYRTVVUNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(N=NN1C2=CC(=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This triazole derivative is part of a larger class known for their diverse pharmacological properties, including anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula for this compound is CHFNO, and it features a triazole ring that contributes to its biological activity. The presence of the fluorine atom and methoxymethyl group enhances its lipophilicity and potential interaction with biological targets.

Anticancer Properties

Research indicates that compounds within the 1,2,3-triazole class exhibit promising anticancer properties. The triazole scaffold allows for various non-covalent interactions with proteins and enzymes, which are crucial in cancer progression. For instance:

- Mechanism of Action : The triazole ring can act as a bioisostere for amides, facilitating interactions with enzyme active sites. This interaction can inhibit tumor growth by disrupting essential metabolic pathways in cancer cells .

- Case Studies : In studies involving similar triazole derivatives, compounds have shown efficacy against lung and breast cancers due to their ability to overcome multidrug resistance mechanisms .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. The compound's structure suggests potential effectiveness against various pathogens:

- Broad-Spectrum Activity : Triazoles can inhibit the growth of fungi and bacteria by interfering with cell membrane synthesis .

- Research Findings : Studies have documented the antifungal activity of triazoles, making them candidates for treating infections caused by resistant strains .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Bioavailability : Triazoles generally exhibit high bioavailability due to their stability in both acidic and basic environments .

- Toxicity Profile : The weak acidity of the carboxylic acid group (pKa ~ 7.65–8.08) suggests low toxicity and minimal adverse effects in biological systems .

Summary of Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated efficacy against lung cancer cells through enzyme inhibition mechanisms. |

| Study B | Antimicrobial Activity | Showed broad-spectrum antifungal activity against resistant strains. |

| Study C | Pharmacokinetics | Highlighted high bioavailability and low toxicity profile suitable for clinical applications. |

Scientific Research Applications

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit notable antimicrobial properties. The compound has been studied for its effectiveness against various fungal pathogens. For example, triazole derivatives have been shown to inhibit the growth of Candida species and other fungi, making them potential candidates for antifungal drug development .

Anticancer Properties

Triazole compounds are also being investigated for their anticancer effects. Studies suggest that certain triazole derivatives can induce apoptosis in cancer cells, potentially through the inhibition of specific enzymes involved in tumor growth . The structural modifications in 1-(3-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid may enhance its efficacy as an anticancer agent.

Fungicides

The compound has shown promise as a fungicide in agricultural settings. Its ability to control fungal pathogens can be harnessed to protect crops from diseases, thereby improving yield and quality . Research suggests that triazole-based fungicides are effective against a wide range of fungal diseases affecting cereals and other crops.

Plant Growth Regulators

Additionally, there is ongoing research into the use of triazole compounds as plant growth regulators. These compounds can influence plant metabolism and growth patterns, potentially leading to increased resistance against environmental stressors .

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structural characterization of this compound often employs techniques such as NMR spectroscopy and X-ray crystallography to confirm its molecular configuration and purity .

Case Study: Antifungal Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antifungal activity of various triazole derivatives, including this compound. The results demonstrated significant inhibitory activity against several strains of Candida albicans, suggesting its potential as a therapeutic agent in treating fungal infections .

Case Study: Agricultural Application

In a field trial assessing the effectiveness of triazole-based fungicides on wheat crops, it was found that this compound significantly reduced the incidence of Fusarium infections compared to untreated controls. This highlights its potential for practical agricultural use .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key Observations :

- Methoxymethyl vs. Methyl : The methoxymethyl group in the target compound improves aqueous solubility due to its ether oxygen, whereas methyl analogs (e.g., ) are more lipophilic.

- Fluorine Position : The 3-fluorophenyl group in the target compound creates distinct electronic effects compared to 4-substituted analogs (e.g., ).

- Tautomerism : Unlike 5-formyl derivatives (e.g., ), the target compound’s 5-methoxymethyl group prevents ring-chain tautomerism, enhancing stability.

Preparation Methods

Synthesis of 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid core

- The key intermediate, 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, is synthesized via CuAAC between 3-fluorophenyl azide and propiolic acid.

- Reaction conditions:

- Solvent: Mixtures of water and organic solvents such as methanol or DMSO to enhance solubility.

- Catalyst: Copper(I) ions, often generated in situ from CuSO4 and sodium ascorbate.

- Temperature: Room temperature to 60°C.

- Time: 12–24 hours to ensure complete conversion.

- Purification: Recrystallization from ethanol/water or chromatographic techniques (e.g., silica gel column chromatography using ethyl acetate/hexane mixtures) to achieve high purity.

- Yield: Typically moderate to high (60–85%) depending on reaction optimization.

Introduction of the Methoxymethyl Group at the 5-Position

- The methoxymethyl substituent at the 5-position of the triazole ring can be introduced via alkylation reactions or by using suitably substituted alkynes in the initial CuAAC step.

- One approach involves methylation of the 5-(hydroxymethyl)triazole intermediate using methyl iodide in the presence of a base such as potassium carbonate in polar aprotic solvents (e.g., DMF or DMAc).

- Reaction conditions:

- Temperature: 0°C to 80°C.

- Time: 5–48 hours for complete methylation.

- Workup involves aqueous-organic extraction, drying over anhydrous magnesium sulfate or sodium sulfate, and concentration under reduced pressure, followed by crystallization.

Alternative Synthetic Route via Grignard Reagents and Carbonation

- A patented method describes the preparation of 1-substituted-1H-1,2,3-triazole-4-carboxylic acids starting from 1-substituted-4,5-dibromo-1H-1,2,3-triazole.

- Key steps include:

- Treatment of the dibromo-triazole with isopropylmagnesium chloride (a Grignard reagent) in THF or methyltetrahydrofuran at low temperatures (−78°C to 0°C), followed by carbonation with CO2 gas to introduce the carboxylic acid group at the 4-position.

- Subsequent methylation with methyl iodide in the presence of base to install the methoxymethyl group.

- This method allows for selective functionalization and purification of the desired triazole carboxylic acid derivatives with good yields and purity.

- The process involves careful temperature control and multiple extraction and drying steps to isolate the final product.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Diazotization and azide formation | 3-fluoroaniline, NaNO2, HCl | 0–5°C | 30–60 min | Formation of 3-fluorophenyl azide |

| CuAAC cycloaddition | 3-fluorophenyl azide, propiolic acid, CuSO4, sodium ascorbate | RT to 60°C | 12–24 h | Mild conditions, aqueous/organic solvent mixture |

| Methylation (methoxymethyl group) | Methyl iodide, K2CO3, DMF or DMAc | 0–80°C | 5–48 h | Alkylation of hydroxymethyl intermediate |

| Grignard carbonation (alternative) | 1-substituted-4,5-dibromo-triazole, iPrMgCl, CO2 | −78°C to 25°C | 0.5–2 h + 5–30 min (CO2) | Careful temperature control, followed by acid workup |

Purification and Characterization

- Purification techniques include recrystallization (ethanol/water) and column chromatography (silica gel with ethyl acetate/hexane).

- Characterization methods used to confirm structure and purity:

- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C) to verify the triazole ring and substituents.

- Fourier Transform Infrared Spectroscopy (FTIR) to identify carboxylic acid O-H stretch and other functional groups.

- Mass spectrometry for molecular weight confirmation.

- High-performance liquid chromatography (HPLC) with reverse-phase C18 columns for purity assessment.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reactions | Advantages | Limitations/Notes |

|---|---|---|---|---|

| CuAAC from 3-fluorophenyl azide and propiolic acid | 3-fluoroaniline → 3-fluorophenyl azide, propiolic acid | Copper-catalyzed azide-alkyne cycloaddition | Mild conditions, high specificity | Requires careful control of reaction time and temperature |

| Methylation of hydroxymethyl intermediate | Hydroxymethyl triazole intermediate | Alkylation with methyl iodide | Direct installation of methoxymethyl group | Long reaction times, requires strong base and aprotic solvent |

| Grignard reagent carbonation (patented method) | 1-substituted-4,5-dibromo-triazole, isopropylmagnesium chloride, CO2 | Grignard reaction followed by carbonation and methylation | Allows selective functionalization, scalable | Requires low temperature control, multiple steps |

Research Findings and Considerations

- The fluorine substituent at the meta position on the phenyl ring influences the electronic properties and steric environment, which can affect the cycloaddition efficiency and product yield. Optimization of reaction parameters such as temperature (around 60°C) and reaction time (up to 12 hours) is crucial to overcome steric hindrance.

- The methoxymethyl group introduction is often achieved post-cycloaddition to avoid interference with the azide-alkyne reaction.

- The patented Grignard carbonation method provides an alternative route that may offer better control over substitution patterns but requires handling sensitive reagents and low-temperature conditions.

- Purification challenges arise due to the polarity of the carboxylic acid group; thus, reverse-phase HPLC and recrystallization are preferred for high purity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid?

- Methodological Answer : The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"). Key steps include:

- Precursor preparation : Reacting 3-fluoroaniline derivatives with sodium azide to form the azide intermediate.

- Alkyne synthesis : Introducing the methoxymethyl group via propargylation of methanol under basic conditions.

- Cycloaddition : Combining the azide and alkyne in the presence of Cu(I) (e.g., CuI) and sodium ascorbate in a solvent like DMSO or THF at 50–60°C.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify triazole ring protons (δ 7.8–8.2 ppm) and methoxymethyl signals (δ 3.3–3.5 ppm for OCH, δ 4.5–4.7 ppm for CH). Fluorine coupling in the aromatic region confirms the 3-fluorophenyl substitution .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 310.08).

- X-ray Crystallography : SHELXL refinement resolves stereochemistry and hydrogen-bonding networks (e.g., carboxylic acid dimerization) .

Q. What biological activities are reported for structurally related triazole-carboxylic acid derivatives?

- Methodological Answer :

- Anticancer activity : Assessed via MTT assays (IC values against HeLa or MCF-7 cells). Meta-fluorophenyl derivatives show enhanced activity compared to para-substituted analogs due to improved hydrophobic interactions with kinase targets .

- Antimicrobial activity : Tested via broth microdilution (MIC values against S. aureus or E. coli). The methoxymethyl group may improve membrane permeability compared to methyl or chloro substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Methodological Answer :

- Catalyst screening : Compare Cu(I) sources (CuI vs. CuSO/sodium ascorbate) for faster kinetics.

- Solvent optimization : Use DMSO for higher regioselectivity or PEG-400 for greener synthesis.

- In-line monitoring : Employ TLC or ReactIR to track azide consumption and minimize byproducts (e.g., triazole regioisomers) .

Q. How can contradictions in crystallographic data (e.g., bond length anomalies) be resolved?

- Methodological Answer :

- Refinement protocols : Use SHELXL with Hirshfeld atom refinement (HAR) for accurate H-bonding analysis.

- Twinning analysis : Apply PLATON to detect pseudosymmetry in crystals grown from polar solvents.

- DFT calculations : Compare experimental bond lengths with theoretical models (e.g., B3LYP/6-31G*) to validate structural outliers .

Q. What computational strategies predict the compound’s target interactions and pharmacokinetics?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Glide screens kinase targets (e.g., EGFR) using the triazole core as a hinge-binding motif.

- MD simulations : GROMACS assesses stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å over 100 ns).

- ADMET prediction : SwissADME calculates logP (∼2.1) and solubility (LogS ∼ -3.5) to guide lead optimization .

Q. How do structural modifications (e.g., methoxymethyl vs. methyl groups) impact biological activity?

- Methodological Answer :

- SAR studies : Synthesize analogs (e.g., 5-methyl, 5-hydroxymethyl) and compare IC values. Methoxymethyl improves solubility (cLogP reduced by ∼0.5) without compromising target affinity.

- Crystallographic analysis : Resolve ligand-enzyme complexes (e.g., COX-2) to map hydrogen bonds between the methoxymethyl group and Thr513 .

Q. How can discrepancies in biological assay data (e.g., conflicting IC values) be addressed?

- Methodological Answer :

- Assay standardization : Use identical cell lines (e.g., HepG2) and incubation times (72 hrs) across studies.

- Stability testing : HPLC monitors compound degradation in culture media (e.g., pH 7.4, 37°C).

- Positive controls : Include doxorubicin (anticancer) or ciprofloxacin (antimicrobial) to validate assay conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.